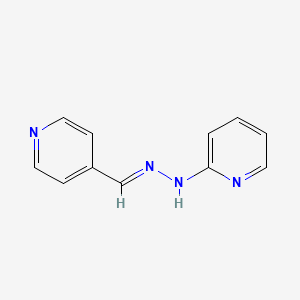

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone

CAS No.: 2241017-37-6

Cat. No.: VC6552425

Molecular Formula: C11H10N4

Molecular Weight: 198.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241017-37-6 |

|---|---|

| Molecular Formula | C11H10N4 |

| Molecular Weight | 198.229 |

| IUPAC Name | N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine |

| Standard InChI | InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ |

| Standard InChI Key | FDWJJPXBTJDKLS-NTEUORMPSA-N |

| SMILES | C1=CC=NC(=C1)NN=CC2=CC=NC=C2 |

Introduction

Synthesis and Reaction Mechanisms

Precursor Synthesis: Pyridine-4-carbaldehyde

Pyridine-4-carbaldehyde is synthesized via methods such as:

-

Oxidation of 4-picoline: Limited by byproduct formation and low yield .

-

Reductive hydrolysis of 4-pyridine-2-imidazoline: A cost-effective industrial method involving solvent-free reactions between isonicotinic acid and ethylenediamine/o-phenylenediamine, followed by reductive hydrolysis under inert gas (e.g., ) .

Hydrazone Formation

The hydrazone is synthesized via nucleophilic addition-elimination:

Conditions:

-

Solvent: Ethanol or methanol.

-

Catalyst: Acid (e.g., acetic acid) or base.

-

Temperature: Reflux (60–80°C).

-

Time: 4–12 hours.

The reaction proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by the hydrazine’s amino group, and dehydration to form the imine bond .

Physical and Chemical Properties

Physical Properties

Chemical Properties

-

Acid/Base Behavior: The pyridine nitrogens (pKa ~1–5) protonate under acidic conditions, enhancing solubility.

-

Coordination Chemistry: Acts as a bidentate ligand, binding via pyridine N and hydrazone N atoms. Forms complexes with transition metals (e.g., Cu(II), Fe(III)) .

-

Redox Activity: The hydrazone linkage () participates in redox reactions, enabling applications in catalysis .

Applications and Research Findings

Pharmaceutical Chemistry

Hydrazones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

-

Antimicrobial Activity: Schiff base metal complexes show efficacy against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .

-

Anticancer Potential: Pyridine-derived hydrazones inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC<sub>50</sub>: 10–50 µM) .

Materials Science

-

MOF Synthesis: Serves as a ligand in Zn-MOFs, enhancing porosity for gas storage (e.g., CO<sub>2</sub> uptake: 2.5 mmol/g at 1 bar) .

-

Corrosion Inhibition: Adsorbs on steel surfaces, reducing corrosion rates by 70–90% in acidic media .

Analytical Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume